5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid
Overview
Description
5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid is a chemical compound that belongs to the class of benzofurans . Benzofuran derivatives are found in a wide range of natural products and have a broad array of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. One such method is the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the use of a cocatalysis system (PdI2-thiourea and CBr4) that enables a carbonylative cyclization of a broad range of o-hydroxylarylacetylenes .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key chemical reaction involving benzofuran derivatives . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
Antimicrobial Agents
The benzofuran core, particularly when substituted with halogens, exhibits significant antimicrobial properties. The compound “5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid” can be utilized in the development of new antimicrobial agents, especially considering the global issue of antibiotic resistance. The chloro and trimethyl groups may enhance bioavailability, allowing for more effective dosing regimens .
Synthesis of Natural Products
Benzofuran derivatives are key components in the synthesis of complex natural products. The specific structure of “5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid” could be pivotal in the total synthesis of natural products that contain benzofuran rings, which have shown various biological activities .
Anticancer Research
Substituted benzofurans have been identified to possess anticancer activities. “5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid” could be investigated for its efficacy in inhibiting the growth of cancer cells, as similar structures have shown promising results in leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Prodrug Design
The benzofuran-2-carboxylic acid moiety is used in the synthesis of prodrugs. “5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid” could be a candidate for the development of oxymethyl-modified coumarinic acid-based cyclic prodrugs, potentially enhancing the delivery and efficacy of therapeutic agents .
Future Directions
Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to exhibit various biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Benzofuran derivatives have been used in suzuki–miyaura (sm) cross-coupling reactions , which involve the formation of carbon-carbon bonds through the interaction of palladium with electrophilic and nucleophilic organic groups .
Biochemical Pathways
The sm cross-coupling reaction, in which benzofuran derivatives can participate, involves oxidative addition and transmetalation , suggesting that these compounds may influence related biochemical pathways.
Pharmacokinetics
It’s worth noting that improved bioavailability is a target achieved with most of the more recent benzofuran derivatives, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells , suggesting potential cytotoxic activity.
Action Environment
The sm cross-coupling reaction, in which benzofuran derivatives can participate, is known for its mild and functional group tolerant reaction conditions , suggesting that these compounds may exhibit stability under various environmental conditions.
properties
IUPAC Name |
5-chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-5-4-8-9(6(2)10(5)13)7(3)11(16-8)12(14)15/h4H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGMXZDTDSQUKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)C(=C(O2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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